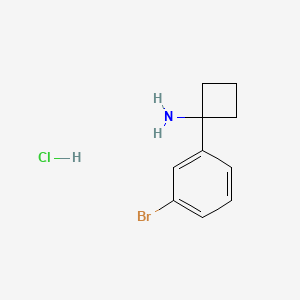

1-(3-Bromophenyl)cyclobutanamine hydrochloride

Descripción

BenchChem offers high-quality 1-(3-Bromophenyl)cyclobutanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromophenyl)cyclobutanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(3-bromophenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-4-1-3-8(7-9)10(12)5-2-6-10;/h1,3-4,7H,2,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTUCCMRTJSTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676438 | |

| Record name | 1-(3-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228879-34-2 | |

| Record name | 1-(3-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Bromophenyl)cyclobutanamine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 1-(3-Bromophenyl)cyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)cyclobutanamine hydrochloride is a synthetic organic compound featuring a cyclobutane ring and a bromophenyl group, making it a subject of interest in medicinal chemistry and drug discovery.[1] Its structural motifs are found in various biologically active molecules, suggesting its potential as a building block for novel therapeutics. This guide provides a comprehensive overview of the core physical properties of 1-(3-Bromophenyl)cyclobutanamine hydrochloride, offering both established data and detailed experimental protocols for their determination. Understanding these properties is critical for researchers in drug development for formulation, pharmacokinetics, and ensuring the stability and safety of potential drug candidates.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 1-(3-Bromophenyl)cyclobutanamine hydrochloride is presented in the table below. It is important to note that while some properties are readily available from chemical suppliers, others, such as the melting point and pKa, are not consistently reported and may require experimental determination.

| Property | Value | Source(s) |

| CAS Number | 1228879-34-2 | [2][3][4][5] |

| Molecular Formula | C10H13BrClN | [2][5] |

| Molecular Weight | 262.57 g/mol | [2][4] |

| Appearance | White to yellow solid | [1] |

| Solubility | Soluble in water | [1] |

| Melting Point | Not consistently reported | |

| pKa | Not reported |

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic physical property that is invaluable for identification and purity assessment.[6] Impurities typically lead to a depression and broadening of the melting point range.

Experimental Protocol: Capillary Melting Point Determination

This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[7][8]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the 1-(3-Bromophenyl)cyclobutanamine hydrochloride sample is completely dry and finely powdered.[6]

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 1-2 mm.[7][9]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus, such as a Mel-Temp or similar device.[9]

-

Initial Determination (Rapid Scan): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/minute) to determine a rough melting range.[9]

-

Accurate Determination (Slow Scan): Allow the apparatus to cool. Then, perform a slow heating run (approximately 2 °C/minute) starting from a temperature 10-15 °C below the approximate melting point.[9]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[7]

Caption: Workflow for Melting Point Determination.

Solubility Profile

Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability.[10] For ionizable compounds like amine hydrochlorides, solubility is highly pH-dependent.[10]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[11][12]

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Addition: Add an excess amount of 1-(3-Bromophenyl)cyclobutanamine hydrochloride to a known volume of each buffer in separate flasks. The presence of undissolved solid is necessary to ensure saturation.[11][13]

-

Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[12][13]

-

Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[10]

-

Data Analysis: Plot the solubility as a function of pH to generate the pH-solubility profile.

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (ammonium) and the free amine forms. The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.[14][15]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a common and straightforward method for determining the pKa of ionizable compounds.[15]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of 1-(3-Bromophenyl)cyclobutanamine hydrochloride in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the amine hydrochloride has been neutralized.

Caption: Potentiometric Titration for pKa Determination.

Spectral Properties

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns indicative of meta-substitution), the cyclobutane protons, and the amine proton. |

| ¹³C NMR | Resonances for the carbon atoms of the bromophenyl ring and the cyclobutane ring. |

| IR | Absorption bands characteristic of N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br stretching. |

| Mass Spec. | A molecular ion peak corresponding to the free base, and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[16] |

Stability

Amine hydrochloride salts are generally more stable and have better solubility than their corresponding free bases.[1] However, the stability of pharmaceutical salts in solid dosage forms can be influenced by factors such as humidity, temperature, and interactions with excipients.[17][18] The presence of moisture can be particularly detrimental, potentially leading to salt disproportionation.[18]

Key Stability Considerations:

-

Hygroscopicity: Assess the tendency of the compound to absorb moisture from the atmosphere.

-

pH Stability: Determine the stability of the compound in solution at different pH values.

-

Solid-State Stability: Evaluate the physical and chemical stability of the solid form under various temperature and humidity conditions.

Safety and Handling

As a halogenated aromatic amine, 1-(3-Bromophenyl)cyclobutanamine hydrochloride should be handled with appropriate safety precautions. Aromatic amines as a class can pose health risks, and proper handling protocols are necessary to minimize exposure.[19]

Recommended Safety Practices:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[20][21] In case of potential dust or vapor generation, respiratory protection may be necessary.[20]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[20]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[20]

-

Spill Response: Have appropriate spill control materials readily available.

-

First Aid: In case of contact, wash the affected area with soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[20]

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of 1-(3-Bromophenyl)cyclobutanamine hydrochloride and detailed experimental protocols for their determination. While specific data for some properties of this compound are not widely published, the methodologies outlined here provide a solid foundation for researchers to characterize this and similar molecules. A thorough understanding and experimental determination of these properties are essential for advancing the development of new chemical entities in the pharmaceutical industry.

References

-

ChemWhat. 1-(3-BroMophenyl)cyclobutanaMine hydrochloride CAS#: 1228879-34-2. Available from: [Link]

-

World Health Organization (WHO). Annex 4. Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(1), 19-29. Available from: [Link]

-

USP-NF. <1236> Solubility Measurements. Available from: [Link]

-

Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]

-

ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? Available from: [Link]

-

University of South Alabama. Experiment 1 - Melting Points. Available from: [Link]

-

SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Available from: [Link]

-

PubMed. Stability of pharmaceutical salts in solid oral dosage forms. Available from: [Link]

-

Plasma Science and Fusion Center. PSFC Halogenated Solvents. Available from: [Link]

-

SlideShare. experiment (1) determination of melting points. Available from: [Link]

-

DETERMINATION OF MELTING POINTS. Available from: [Link]

-

PubChem. N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for. Available from: [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available from: [Link]

-

PubMed. Diclofenac salts, part 7: are the pharmaceutical salts with aliphatic amines stable? Available from: [Link]

-

CORE. DETERMINATION OF IONIZATION CONSTANTS (pKa) OF β-HYDROXY-β-ARYLALKANOIC ACIDS USING. Available from: [Link]

-

NIH. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

Arctom Scientific. CAS NO. 2007909-48-8 | cis-3-(4-Bromophenyl)cyclobutanamine. Available from: [Link]

-

ResearchGate. pKa of amine hydrochlorides cis/trans‐8–10⋅HCl and carboxylic acids... Available from: [Link]

-

University of Glasgow Theses Service. Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Available from: [Link]

-

International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]

-

ResearchGate. (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

ResearchGate. IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. Available from: [Link]

-

ResearchGate. 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Available from: [Link]

Sources

- 1. Buy 1-(3-Bromophenyl)cyclobutanamine hydrochloride (EVT-1472001) | 1228879-34-2 [evitachem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 1-(3-Bromophenyl)cyclobutanamine hydrochloride,1228879-34-2-Amadis Chemical [amadischem.com]

- 4. 1228879-34-2 | 1-(3-Bromophenyl)cyclobutanamine hydrochloride - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. parchem.com [parchem.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. pharmatutor.org [pharmatutor.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. who.int [who.int]

- 14. ijirss.com [ijirss.com]

- 15. researchgate.net [researchgate.net]

- 16. Buy N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine | 1542462-97-4 [smolecule.com]

- 17. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. conservancy.umn.edu [conservancy.umn.edu]

- 19. researchgate.net [researchgate.net]

- 20. diplomatacomercial.com [diplomatacomercial.com]

- 21. diplomatacomercial.com [diplomatacomercial.com]

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclobutanamine HCl: Structure, Properties, and Synthetic Considerations

Abstract

1-(3-Bromophenyl)cyclobutanamine hydrochloride is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its unique structure, featuring a cyclobutane ring attached to a brominated phenyl group, makes it a valuable building block for creating complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of its chemical identity, structural characteristics, and known applications, alongside a discussion of its synthetic pathways. The content herein is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this compound in their research endeavors.

Introduction: The Significance of the Phenylcyclobutanamine Scaffold

The cyclobutane motif is an increasingly important structural element in medicinal chemistry. As a conformationally restricted scaffold, it offers a greater degree of three-dimensionality compared to traditional flat aromatic rings, a concept often referred to as "escaping from flatland". This property can lead to improved metabolic stability, enhanced binding affinity, and better overall pharmacological profiles. When combined with a versatile bromophenyl group, which can participate in a wide array of cross-coupling reactions, the 1-(3-bromophenyl)cyclobutanamine scaffold becomes a powerful tool for generating novel chemical entities. This guide will focus specifically on the hydrochloride salt form, which is often preferred for its improved solubility and stability.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. This section details the key identifiers and physicochemical characteristics of 1-(3-Bromophenyl)cyclobutanamine HCl.

Chemical Structure and Core Identifiers

The compound is structurally defined by a primary amine and a 3-bromophenyl group, both attached to the same carbon atom of a cyclobutane ring. The hydrochloride salt is formed by the protonation of the primary amine.

-

Chemical Name: 1-(3-Bromophenyl)cyclobutanamine hydrochloride[1]

-

Synonyms: 1-(3-Bromophenyl)cyclobutamine HCl, 1-Amino-1-(3-bromophenyl)cyclobutane hydrochloride

The structural representation is provided below:

Caption: Chemical structure of 1-(3-Bromophenyl)cyclobutanamine HCl.

Physicochemical Data Summary

Quantitative data is essential for experimental design, including reaction setup and purification. The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source(s) |

| Molecular Weight | 262.57 g/mol | [1][2] |

| Appearance | White to yellow solid | [3] |

| Solubility | Soluble in water | [3] |

| Purity | Typically ≥97% | [2] |

Note: Experimental data for properties such as melting point and pKa are not consistently reported in publicly available literature and should be determined empirically.

Synthesis and Manufacturing

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the amine, suggesting a precursor such as a nitrile or an oxime which can be reduced. The cyclobutane ring itself is typically formed via a cyclization reaction.

Caption: Retrosynthetic pathway for 1-(3-Bromophenyl)cyclobutanamine HCl.

Proposed Synthetic Protocol

The following protocol is a generalized procedure based on established chemical reactions for similar structures. It is intended as a guide and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1-(3-Bromophenyl)cyclobutanecarbonitrile

This step involves the cycloalkylation of 3-bromophenylacetonitrile with a 1,3-dihalopropane (e.g., 1,3-dibromopropane). This reaction is typically performed under phase-transfer catalysis conditions.

-

Reaction Setup: To a stirred suspension of powdered potassium hydroxide and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) in a suitable solvent like toluene, add a solution of 3-bromophenylacetonitrile and 1,3-dibromopropane.

-

Reaction Conditions: The reaction is typically run at an elevated temperature (e.g., 40-60 °C) and monitored by an appropriate analytical technique such as TLC or GC-MS until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The resulting crude 1-(3-bromophenyl)cyclobutanecarbonitrile is then purified, typically by vacuum distillation or column chromatography.

Step 2: Reduction of the Nitrile to the Amine

The nitrile intermediate is then reduced to the primary amine. Several reducing agents can be employed for this transformation.

-

Reaction Setup: Dissolve the purified 1-(3-bromophenyl)cyclobutanecarbonitrile in a suitable solvent (e.g., THF or diethyl ether).

-

Reduction: Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) under an inert atmosphere. The reaction is often performed at reflux.

-

Workup: After the reaction is complete, carefully quench the excess reducing agent (e.g., with water and NaOH solution). The product is then extracted into an organic solvent, and the combined organic layers are dried and concentrated.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base to the more stable and soluble hydrochloride salt.

-

Salt Formation: Dissolve the crude 1-(3-bromophenyl)cyclobutanamine in a suitable solvent like diethyl ether or ethyl acetate.

-

Acidification: Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is then collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

As a building block, 1-(3-bromophenyl)cyclobutanamine HCl offers multiple avenues for molecular elaboration. Its primary utility lies in its dual functionality: the primary amine and the bromo-substituent.

-

Amine as a Handle: The primary amine can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.

-

Bromine as a Coupling Partner: The bromine atom on the phenyl ring is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups, significantly expanding the accessible chemical space.

While specific biological activity for this compound is not widely reported, its structural motifs are present in molecules investigated for various therapeutic areas, including neuroscience, by potentially interacting with neurotransmitter receptors.[3]

Caption: Synthetic utility of 1-(3-Bromophenyl)cyclobutanamine HCl.

Analytical Characterization

For quality control and structural confirmation, a suite of analytical techniques is required. Although a comprehensive, publicly available dataset for this specific compound is sparse, the following methods are standard for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and the successful incorporation of the bromophenyl and cyclobutane moieties.

-

Mass Spectrometry (MS): Provides the molecular weight of the free base and its fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the amine and C-Br vibrations.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like TFA or formic acid) would be a typical starting point for method development.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 1-(3-Bromophenyl)cyclobutanamine HCl.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(3-Bromophenyl)cyclobutanamine hydrochloride is a valuable and versatile building block for medicinal chemistry. Its rigid cyclobutane core and functional handles provide a robust platform for the synthesis of novel compounds. While detailed experimental data in the public domain is limited, this guide outlines the core knowledge required for its effective use, from its fundamental properties and logical synthesis to its potential applications in the development of next-generation therapeutics. Further empirical work is encouraged to fully characterize its properties and expand its utility.

References

- European Patent Office. PROCESS FOR THE PREPARATION OF 1-ARYL-1-CYANOCYCLOBUTANE DERIVATIVES - Patent 0863868.

-

ChemWhat. 1-(3-BroMophenyl)cyclobutanaMine hydrochloride CAS#: 1228879-34-2. Available at: [Link]

Sources

Solubility of 1-(3-Bromophenyl)cyclobutanamine hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(3-Bromophenyl)cyclobutanamine Hydrochloride in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that dictates its handling, purification, formulation, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(3-Bromophenyl)cyclobutanamine hydrochloride (CAS: 1228879-34-2) in a range of common organic solvents. In the absence of extensive public data, this document serves as a methodological and theoretical guide for researchers, scientists, and drug development professionals. It outlines the foundational principles governing the dissolution of an organic amine salt, provides a detailed, field-proven experimental protocol for systematic solubility determination, and offers a structured approach for data presentation and interpretation.

Introduction: The Critical Role of Solubility

1-(3-Bromophenyl)cyclobutanamine hydrochloride is a substituted cyclobutanamine derivative that serves as a valuable building block in medicinal chemistry and neuroscience research.[1] The efficiency of its use in synthetic reactions, the ease of its purification, and its ultimate formulation into a drug product are all profoundly influenced by its solubility profile. A comprehensive understanding of its behavior in various organic media is essential for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

-

Formulation Development: Designing stable and effective dosage forms by identifying suitable excipients and solvent systems.[2]

-

Preclinical Studies: Ensuring accurate and reproducible concentrations in in vitro and in vivo assays.

This guide provides the scientific rationale and practical methodology to systematically characterize the solubility of this compound, enabling researchers to make informed decisions throughout the development lifecycle.

Physicochemical Profile and Structural Analysis

A molecule's structure is the primary determinant of its physical properties, including solubility.

Molecular Structure:

-

Compound Name: 1-(3-Bromophenyl)cyclobutanamine hydrochloride

-

Molecular Weight: 262.58 g/mol [4]

-

Structure: The molecule consists of a cyclobutane ring attached to a phenyl group substituted with a bromine atom at the meta-position. The amine group on the cyclobutane ring is protonated and forms an ionic bond with a chloride counter-ion.

Key Structural Features Influencing Solubility:

-

Ionic Salt Form: The presence of the ammonium chloride group (-NH₃⁺Cl⁻) makes the molecule a salt. This ionic character imparts a high degree of polarity and a significant crystal lattice energy that must be overcome for dissolution to occur.[5] This feature dominates the molecule's solubility behavior, making it fundamentally different from its non-ionic "free base" form.

-

Aromatic and Aliphatic Moieties: The bromophenyl ring and the cyclobutane ring are non-polar, hydrophobic components. These regions will have favorable interactions with non-polar or moderately polar organic solvents.

-

Hydrogen Bonding Capability: The protonated amine group (-NH₃⁺) is a strong hydrogen bond donor. This allows for potent interactions with polar protic solvents (like alcohols) and polar aprotic solvents that are hydrogen bond acceptors (like DMSO or acetone).[6]

The solubility of this compound in any given solvent is determined by the interplay between the energy required to break the crystal lattice and the energy released upon solvation of these distinct structural components.

Theoretical Principles of Dissolution

The dissolution of a crystalline solid like 1-(3-Bromophenyl)cyclobutanamine hydrochloride is a thermodynamic process governed by the Gibbs free energy of dissolution (ΔG_dissolution).[7]

ΔG_dissolution = ΔH_dissolution - TΔS_dissolution

For dissolution to be spontaneous, ΔG_dissolution must be negative. This process can be conceptually broken down into three steps:

-

Lattice Disruption (Endothermic): Energy, in the form of lattice energy (ΔH_lattice), must be supplied to break the ionic and intermolecular bonds holding the crystal together. This is an energetically unfavorable step.

-

Solvent Cavity Formation (Endothermic): Energy is required to create a space within the solvent for the solute molecule to occupy.

-

Solvation (Exothermic): Energy (ΔH_solvation) is released when the solute molecule forms favorable interactions (ion-dipole, hydrogen bonds, van der Waals forces) with the surrounding solvent molecules.[8]

The overall enthalpy of dissolution (ΔH_dissolution) is the sum of these enthalpy changes. Solubility is achieved when the energy released during solvation is sufficient to overcome the lattice energy and the energy of cavity formation. The general principle of "like dissolves like" is a practical application of these thermodynamic concepts: polar, ionic solutes dissolve best in polar solvents that can effectively solvate the charged species.[9][10]

Below is a diagram illustrating the key factors that govern the solubility of an organic salt.

Caption: Relationship between solute/solvent properties and solubility.

A Systematic Protocol for Solubility Determination

Given the lack of published quantitative data, a systematic experimental approach is required. The equilibrium shake-flask method is the gold standard for determining solubility and is recommended by international regulatory bodies.[11][12]

Strategic Selection of Solvents

A representative panel of solvents should be chosen to cover a range of polarities and chemical functionalities.

| Class | Solvent | Polarity Type | Rationale |

| Polar Protic | Methanol (MeOH) | High | Strong H-bond donor/acceptor, likely to be an excellent solvent. |

| Ethanol (EtOH) | High | Similar to MeOH but slightly less polar. | |

| Isopropanol (IPA) | Medium-High | Lower polarity than EtOH, tests effect of increasing alkyl chain. | |

| Polar Aprotic | Acetonitrile (ACN) | Medium-High | Polar, but a weaker H-bond acceptor than DMSO. |

| Acetone | Medium | Good H-bond acceptor. | |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar, strong H-bond acceptor, often a powerful solvent. | |

| Moderately Polar | Dichloromethane (DCM) | Medium-Low | Can engage in dipole-dipole interactions. |

| Ethyl Acetate (EtOAc) | Medium-Low | Ester functionality provides some polarity. | |

| Non-Polar | Toluene | Low | Aromatic solvent, may interact with the bromophenyl ring. |

| Heptane | Low | Aliphatic hydrocarbon, expected to be a very poor solvent. |

Experimental Workflow: Equilibrium Shake-Flask Method

The following diagram and protocol detail the steps for accurate solubility measurement.

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Protocol:

-

Preparation: To a series of glass vials, add an excess amount of 1-(3-Bromophenyl)cyclobutanamine hydrochloride (e.g., 20-50 mg) to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1.0 or 2.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a period sufficient to reach equilibrium, typically 24 to 48 hours.[13] The presence of solid material at the end of this period is essential.

-

Phase Separation: Remove the vials and allow them to stand undisturbed for a short period, or centrifuge them at a moderate speed to pellet the excess solid. This step must be performed at the same constant temperature to prevent precipitation or further dissolution.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[13][14] Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Replicates: Perform each solvent determination in triplicate to ensure the precision and reliability of the results.[12]

Data Presentation and Expected Trends

The experimentally determined solubility data should be compiled into a clear, organized table to facilitate comparison and analysis.

Table 1: Solubility Data for 1-(3-Bromophenyl)cyclobutanamine hydrochloride at 25 °C

| Solvent | Solvent Class | Polarity Index* | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |

| Methanol | Polar Protic | 5.1 | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |

| Ethanol | Polar Protic | 4.3 | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |

| Isopropanol | Polar Protic | 3.9 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Acetonitrile | Polar Aprotic | 5.8 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Acetone | Polar Aprotic | 5.1 | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |

| Dimethyl Sulfoxide | Polar Aprotic | 7.2 | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |

| Dichloromethane | Moderately Polar | 3.1 | [Experimental Data] | [Calculated Data] | [e.g., Slightly Soluble] |

| Ethyl Acetate | Moderately Polar | 4.4 | [Experimental Data] | [Calculated Data] | [e.g., Slightly Soluble] |

| Toluene | Non-Polar | 2.4 | [Experimental Data] | [Calculated Data] | [e.g., Very Slightly Soluble] |

| Heptane | Non-Polar | 0.1 | [Experimental Data] | [Calculated Data] | [e.g., Practically Insoluble] |

*Polarity Index is a relative measure; values are approximate and sourced from common chemistry resources.

Expected Trends and Interpretation:

-

High Solubility in Polar Solvents: The highest solubility is anticipated in polar solvents, particularly polar protic solvents like methanol and highly polar aprotic solvents like DMSO. These solvents are effective at solvating both the ammonium cation and the chloride anion through strong ion-dipole and hydrogen-bonding interactions, providing the energy needed to overcome the crystal lattice.[6]

-

Decreasing Solubility with Decreasing Polarity: As the polarity of the solvent decreases (e.g., from ethanol to isopropanol to ethyl acetate), the solubility is expected to drop significantly. These solvents are less capable of stabilizing the dissociated ions.

-

Very Low Solubility in Non-Polar Solvents: In non-polar solvents like toluene and heptane, solubility will likely be negligible. There are no favorable interactions between these solvents and the ionic portion of the molecule to drive dissolution.[9]

Conclusion

While specific quantitative solubility data for 1-(3-Bromophenyl)cyclobutanamine hydrochloride is not widely published, a thorough understanding of its physicochemical properties and the fundamental principles of dissolution allows for a predictive assessment of its behavior. As a polar organic salt, it is expected to be most soluble in polar solvents and poorly soluble in non-polar media. By employing the systematic, robust shake-flask protocol detailed in this guide, researchers can confidently and accurately generate the critical solubility data required to advance their research and development objectives. This empirical data, when interpreted within the provided theoretical framework, will empower scientists to optimize reaction conditions, streamline purification processes, and accelerate the development of novel therapeutics.

References

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

Various Authors. (2022). How does the common ion effect affect the solubility of salts?. Quora. [Link]

-

Kolker, A. R., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. [Link]

-

Stavchansky, S., & Gowan, W. G. (1984). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

-

Mukeri, I. H. (2015). BCS Guideline for solubility and Dissolution. SlideShare. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Garcia-Arieta, A., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of API classification within the Biopharmaceutics Classification System. WHO. [Link]

-

Fiveable. (2023). 9.6 Free Energy of Dissolution. AP Chem - Fiveable. [Link]

-

Environmental Science and Engineering, Harvard University. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]

-

Khan Academy. Solubility and intermolecular forces. [Link]

-

ChemWhat. 1-(3-BroMophenyl)cyclobutanaMine hydrochloride CAS#: 1228879-34-2. [Link]

-

McClure, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

Sources

- 1. Buy 1-(3-Bromophenyl)cyclobutanamine hydrochloride (EVT-1472001) | 1228879-34-2 [evitachem.com]

- 2. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. m.youtube.com [m.youtube.com]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. Khan Academy [khanacademy.org]

- 11. mdpi.com [mdpi.com]

- 12. who.int [who.int]

- 13. pharmaguru.co [pharmaguru.co]

- 14. improvedpharma.com [improvedpharma.com]

The Strategic Application of 1-(3-Bromophenyl)cyclobutanamine in Modern Medicinal Chemistry: A Technical Guide

Executive Summary

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic outcomes. 1-(3-Bromophenyl)cyclobutanamine has emerged as a highly versatile and valuable building block, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. This technical guide provides an in-depth analysis of the synthesis, derivatization, and potential medicinal chemistry applications of this compound, with a focus on its role in the development of monoamine reuptake inhibitors. We will explore the unique structural attributes of the cyclobutane ring and the synthetic utility of the bromophenyl moiety, offering a comprehensive resource for researchers and drug development professionals.

The Architectural Advantage: Deconstructing 1-(3-Bromophenyl)cyclobutanamine

The therapeutic potential of 1-(3-Bromophenyl)cyclobutanamine stems from the synergistic interplay of its two key structural features: the cyclobutane ring and the 3-bromophenyl group.

-

The Cyclobutane Moiety: A Conformational Anchor for Enhanced Selectivity and Pharmacokinetics

The cyclobutane ring, a four-membered carbocycle, imparts a significant degree of conformational rigidity compared to more flexible aliphatic chains.[1] This constrained geometry can be highly advantageous in drug design, as it pre-organizes the pharmacophoric elements in a specific spatial orientation, leading to more selective interactions with biological targets.[1] The puckered conformation of the cyclobutane ring can also serve as a bioisostere for other cyclic systems or even aromatic rings, offering a means to fine-tune physicochemical properties such as lipophilicity and metabolic stability.[2] The introduction of this strained ring system has been shown to improve the potency, selectivity, and pharmacokinetic profiles of drug candidates.

-

The 3-Bromophenyl Group: A Versatile Handle for Synthetic Diversification and Enhanced Target Engagement

The bromine atom on the phenyl ring is not merely a placeholder; it is a strategic functional group that offers a wealth of possibilities for synthetic elaboration. It serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4][5] This allows for the facile introduction of a diverse array of substituents at the meta-position, enabling the systematic exploration of structure-activity relationships (SAR). Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity and selectivity for a target protein.[6] Studies have shown that the introduction of a bromine atom can positively influence a drug's metabolic profile and duration of action.[7]

Synthetic Pathways: From Precursors to the Core Scaffold

The synthesis of 1-(3-Bromophenyl)cyclobutanamine can be achieved through a multi-step sequence, with the key intermediate being 1-(3-bromophenyl)cyclobutanecarbonitrile.

Synthesis of 1-(3-Bromophenyl)cyclobutanecarbonitrile

A plausible synthetic route to this key intermediate starts from the commercially available 3-bromophenylacetonitrile.

Caption: Synthetic route to the key intermediate.

Experimental Protocol: Synthesis of 1-(3-Bromophenyl)cyclobutanecarbonitrile

-

To a stirred solution of 3-bromophenylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.2 eq) in a suitable solvent (e.g., dichloromethane or toluene), add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

-

Add a concentrated aqueous solution of sodium hydroxide (50% w/v, 5.0 eq) dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(3-bromophenyl)cyclobutanecarbonitrile.[3][8]

Synthesis of 1-(3-Bromophenyl)cyclobutanamine

The final amine can be obtained from the nitrile intermediate via reduction.

Caption: Reduction of the nitrile to the primary amine.

Experimental Protocol: Reduction of 1-(3-Bromophenyl)cyclobutanecarbonitrile

-

To a solution of lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(3-bromophenyl)cyclobutanecarbonitrile (1.0 eq) in the same solvent dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash it thoroughly with an organic solvent.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(3-bromophenyl)cyclobutanamine, which can be further purified by distillation or salt formation if necessary.

An alternative approach to the amine is through the Ritter reaction, starting from the corresponding alcohol, 1-(3-bromophenyl)cyclobutanol.[7][9][10] This method involves the acid-catalyzed reaction of the alcohol with a nitrile (e.g., acetonitrile) to form an N-alkyl amide, which is then hydrolyzed to the primary amine.[7][9][10]

Potential Applications in Medicinal Chemistry: Targeting Monoamine Transporters

The structural features of 1-(3-Bromophenyl)cyclobutanamine make it an ideal scaffold for the development of ligands for monoamine transporters, including the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[11] These transporters play a crucial role in regulating neurotransmission, and their modulation is a key therapeutic strategy for a range of CNS disorders such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[11]

Structure-Activity Relationship (SAR) Insights

The 1-phenylcyclobutanamine core provides a rigid framework for positioning the aromatic ring and the amine group, which are key pharmacophoric elements for interaction with monoamine transporters. The bromine atom at the 3-position of the phenyl ring serves as a versatile point for diversification to fine-tune the affinity and selectivity for DAT, NET, and SERT.

| Compound/Analog | Target(s) | Activity (Ki or IC50) | Reference |

| Bromo-derivatives of methylphenidate | DAT, NET | Higher affinity than methylphenidate | [9] |

| Phenylcyclohexylamine analogues | PCP receptor | Potent anticonvulsant activity | [6] |

| Cocaine and analogs | DAT, SERT, NET | Varying affinities and selectivities | [11] |

| GBR 12909 | DAT | Selective inhibitor | [11] |

This table is illustrative and compiles data from related structural classes to infer the potential of 1-(3-Bromophenyl)cyclobutanamine derivatives.

The meta-position of the bromine atom is particularly interesting, as modifications at this position can significantly impact the interaction with the transporter binding pocket. For instance, the introduction of different aryl or heteroaryl groups via Suzuki coupling can probe different subpockets of the transporter, leading to enhanced affinity and/or selectivity.

Derivatization Strategies for Lead Optimization

The synthetic tractability of the 3-bromophenyl group allows for the rapid generation of a library of analogs for SAR studies.

3.2.1. Suzuki-Miyaura Cross-Coupling

This powerful reaction enables the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

Caption: Diversification via Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 1-(3-Bromophenyl)cyclobutanamine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

-

Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl derivative.[4]

3.2.2. Buchwald-Hartwig Amination

This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities.

Caption: C-N bond formation via Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To a reaction vessel under an inert atmosphere, add 1-(3-Bromophenyl)cyclobutanamine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., BINAP, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-arylated derivative.[3][5]

Conclusion and Future Perspectives

1-(3-Bromophenyl)cyclobutanamine represents a strategically important scaffold in medicinal chemistry, offering a unique combination of conformational rigidity and synthetic versatility. Its application as a core structure for the development of monoamine reuptake inhibitors for CNS disorders is particularly promising. The ability to systematically modify the 3-bromophenyl group through robust cross-coupling reactions provides a powerful platform for lead optimization and the fine-tuning of pharmacological profiles. As our understanding of the intricate roles of monoamine transporters in neurological and psychiatric diseases continues to evolve, the demand for novel, selective, and potent modulators will undoubtedly grow. 1-(3-Bromophenyl)cyclobutanamine is well-positioned to be a key player in the discovery of the next generation of CNS therapeutics.

References

Sources

- 1. 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | C11H10BrN | CID 17750080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | 29786-38-7 [sigmaaldrich.cn]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Ritter reaction - Wikipedia [en.wikipedia.org]

- 8. 1-(3-BROMOPHENYL)-3-METHYLCYCLOBUTANE-1-CARBONITRILE|BLD Pharm [bldpharm.com]

- 9. ias.ac.in [ias.ac.in]

- 10. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]

- 11. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Reactivity of the Bromophenyl Group in 1-(3-Bromophenyl)cyclobutanamine: A Technical Guide for Synthetic Advancement

Abstract

This technical guide provides an in-depth exploration of the reactivity of the bromophenyl group in 1-(3-Bromophenyl)cyclobutanamine, a valuable building block in modern medicinal chemistry. The presence of the three-dimensional cyclobutane motif offers significant advantages in drug design, making this scaffold increasingly sought after.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging the C-Br bond for various palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances and practical execution of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions, providing detailed protocols and elucidating the rationale behind experimental choices.

Introduction: The Strategic Importance of 1-(3-Bromophenyl)cyclobutanamine in Drug Discovery

The landscape of drug discovery is continually evolving, with a pronounced shift towards molecules possessing greater three-dimensionality. Saturated ring systems, such as the cyclobutane moiety in 1-(3-Bromophenyl)cyclobutanamine, are increasingly incorporated into molecular design to enhance metabolic stability, improve solubility, and provide novel intellectual property.[1] The 1-(3-Bromophenyl)cyclobutanamine scaffold, in particular, presents a unique combination of a rigid, 3D cyclobutyl group and a versatile synthetic handle—the bromophenyl group. This bromine atom serves as a linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling rapid diversification and the synthesis of complex molecular architectures.[3] This guide focuses on the practical application of this key functional group in several cornerstone reactions of modern organic synthesis.

The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, owing to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[4][5][6][7][8] For a substrate like 1-(3-Bromophenyl)cyclobutanamine, the Suzuki coupling allows for the introduction of a wide range of aryl, heteroaryl, and even alkyl groups at the 3-position of the phenyl ring.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of palladium source, ligand, and base is critical for the efficiency of each step. The base plays a crucial role in activating the organoboron species to facilitate transmetalation.[9]

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-(3-Bromophenyl)cyclobutanamine

This protocol is a representative procedure adapted from established methods for aryl bromides.[4] Optimization may be required for specific boronic acid partners.

Materials:

-

1-(3-Bromophenyl)cyclobutanamine hydrochloride

-

Arylboronic acid (1.1 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture)

Procedure:

-

To a flame-dried Schlenk flask, add 1-(3-Bromophenyl)cyclobutanamine hydrochloride (1.0 equiv), arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

-

In a separate vial, dissolve Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) in the 1,4-dioxane/water mixture.

-

Degas both the flask containing the solids and the catalyst solution with argon for 15 minutes.

-

Add the catalyst solution to the Schlenk flask under an argon atmosphere.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 80-110 | [9] |

| Pd₂(dba)₃ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | [4] |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | [7] |

Forging C-N Bonds: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for the formation of C-N bonds.[10][11][12] This reaction is particularly valuable for synthesizing analogues of 1-(3-Bromophenyl)cyclobutanamine where the bromine is replaced by a primary or secondary amine.

Mechanistic Considerations

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[11] The choice of a bulky, electron-rich phosphine ligand is crucial to promote both the oxidative addition and the final reductive elimination step.

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 1-(3-Bromophenyl)cyclobutanamine

The following is a general procedure that can be adapted for various primary and secondary amines.[13]

Materials:

-

1-(3-Bromophenyl)cyclobutanamine hydrochloride

-

Amine (1.2 equiv)

-

Pd(OAc)₂ (2 mol%)

-

XPhos (4 mol%)

-

NaOt-Bu (1.4 equiv)

-

Toluene

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equiv).

-

Add 1-(3-Bromophenyl)cyclobutanamine hydrochloride (1.0 equiv) and the amine (1.2 equiv).

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the mixture to 100 °C for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate, wash with brine, and dry over MgSO₄.

-

Remove the solvent under reduced pressure and purify by flash chromatography.

Data Presentation: Common Catalytic Systems for Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | [10] |

| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 100 | [14] |

| "XantPhos Pd G3" | XantPhos | DBU | MeCN/PhMe | 140 | [13] |

Introduction of Alkynyl Moieties: The Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction allows for the introduction of a linear alkynyl group onto the phenyl ring of 1-(3-Bromophenyl)cyclobutanamine, a valuable transformation for extending the molecular scaffold and for further functionalization.

Mechanistic Pathway

The Sonogashira reaction typically involves a dual catalytic system with palladium and copper(I).[15] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne. Copper-free versions of this reaction have also been developed.[17]

Figure 3: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling with 1-(3-Bromophenyl)cyclobutanamine

This protocol is based on standard Sonogashira conditions and may require optimization for specific alkynes.[18]

Materials:

-

1-(3-Bromophenyl)cyclobutanamine hydrochloride

-

Terminal alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

CuI (4 mol%)

-

Triethylamine (Et₃N)

-

THF

Procedure:

-

To a Schlenk flask, add 1-(3-Bromophenyl)cyclobutanamine hydrochloride (1.0 equiv) and the terminal alkyne (1.2 equiv).

-

Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed THF and Et₃N.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Typical Sonogashira Reaction Parameters

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₄ | CuI | Et₃N | DMF | Room Temp. | [15] |

| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | THF | 60 °C | [16] |

| PdCl₂(PCy₃)₂ | None | Cs₂CO₃ | Dioxane | 120 °C | [17] |

Installation of a Nitrile Group: Palladium-Catalyzed Cyanation

The cyanation of aryl bromides is a fundamental transformation that introduces a versatile nitrile functionality. The nitrile group can be readily converted into a variety of other functional groups, including carboxylic acids, amides, and amines.[19][20]

Mechanistic Insights and Challenges

The palladium-catalyzed cyanation follows a similar catalytic cycle to other cross-coupling reactions. A significant challenge in this reaction is the potential for cyanide to poison the palladium catalyst.[19] To overcome this, various cyanide sources and additives have been developed. Zinc cyanide (Zn(CN)₂) is a commonly used reagent as it releases cyanide slowly into the reaction mixture.[21]

Figure 4: General workflow for the palladium-catalyzed cyanation.

Experimental Protocol: Cyanation of 1-(3-Bromophenyl)cyclobutanamine

This protocol is adapted from established procedures for the cyanation of aryl bromides.[21][22]

Materials:

-

1-(3-Bromophenyl)cyclobutanamine hydrochloride

-

Zn(CN)₂ (0.6 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

dppf (4 mol%)

-

DMF

Procedure:

-

In a glovebox, combine 1-(3-Bromophenyl)cyclobutanamine hydrochloride (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%) in a microwave vial.

-

Add anhydrous, degassed DMF.

-

Seal the vial and heat in a microwave reactor to 120-150 °C for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction mixture and dilute with ethyl acetate.

-

Filter through Celite to remove inorganic salts.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography.

Data Presentation: Cyanation Reaction Conditions

| Cyanide Source | Catalyst System | Solvent | Temperature (°C) | Reference |

| Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 80 | [19] |

| K₄[Fe(CN)₆] | Pd(OAc)₂ / XPhos | t-Amyl alcohol | 110 | [20] |

| NaCN | Pd/C | DMAC | 110 | [21] |

Conclusion

1-(3-Bromophenyl)cyclobutanamine is a highly valuable and versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery. The bromophenyl group serves as a robust handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions. This guide has provided a comprehensive overview of the mechanistic principles and practical considerations for these transformations. By understanding the interplay of catalysts, ligands, bases, and solvents, researchers can effectively leverage the reactivity of this important scaffold to accelerate their research and development efforts.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

-

Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

ChemHelpASAP. Suzuki cross-coupling reaction. YouTube. [Link]

-

Valle, M. D., et al. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules2020 , 25(15), 3493. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Rasmussen, T. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

-

Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]

-

Molander, G. A., & Gormisky, P. E. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 73(19), 7481–7485. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Yu, H., et al. Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 2011 , 76(2), 665-668. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Conner, M. L., & Brown, M. K. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of organic chemistry, 81(17), 8050–8060. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Fors, B. P., & Buchwald, S. L. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. University of York. [Link]

-

Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics. [Link]

-

ResearchGate. Synthesis of cyclobutyl amine 8. [Link]

-

Denmark, S. E., et al. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 2009 , 131(8), 3104-3118. [Link]

-

Bolli, M. H., et al. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of medicinal chemistry, 55(17), 7849–7861. [Link]

-

Organic Chemistry Portal. Cyclobutane synthesis. [Link]

-

Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. Beilstein Journal of Organic Chemistry. [Link]

-

Chen, G., et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR protocols, 5(1), 102919. [Link]

-

The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Cohen, D. T., & Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic letters, 17(2), 202–205. [Link]

-

Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Macmillan Group - Princeton University. [Link]

-

PYG Lifesciences. Pharma Intermediate: The Building Blocks Of Modern Pharmaceuticals. [Link]

-

3-(3-Bromophenyl)-7-acetoxycoumarin. MDPI. [Link]

-

ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules (Basel, Switzerland), 23(2), 435. [Link]

-

Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery. Bioorganic & medicinal chemistry, 114, 117980. [Link]

-

Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 2017 , 6, 121-133. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link]

-

Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. European journal of medicinal chemistry, 232, 114187. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclobutane synthesis [organic-chemistry.org]

- 3. 3-(3-Bromophenyl)-7-acetoxycoumarin [mdpi.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development | MDPI [mdpi.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. scirp.org [scirp.org]

- 19. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. thieme-connect.de [thieme-connect.de]

- 21. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 22. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)cyclobutanamine Hydrochloride: Strategies and Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)cyclobutanamine hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its rigid cyclobutane scaffold provides a unique three-dimensional framework that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide offers a comprehensive overview of the primary synthetic routes to this valuable intermediate, with a detailed focus on the selection and preparation of starting materials, reaction mechanisms, and experimental protocols.

Two principal and strategically distinct pathways for the synthesis of 1-(3-Bromophenyl)cyclobutanamine will be discussed:

-

Route A: The Nitrile Pathway, which proceeds through the key intermediate 1-(3-bromophenyl)cyclobutanecarbonitrile.

-

Route B: The Grignard/Ritter Pathway, which involves the formation of a tertiary alcohol followed by amination.

This document will provide a thorough analysis of each route, enabling researchers to make informed decisions based on factors such as starting material availability, scalability, and overall efficiency.

Strategic Overview of Synthetic Pathways

The selection of a synthetic route is a critical decision in any chemical campaign. The two pathways detailed below offer different advantages and challenges.

Caption: High-level overview of the two primary synthetic routes to 1-(3-Bromophenyl)cyclobutanamine hydrochloride.

Part 1: Synthesis of Key Starting Materials

A robust and efficient synthesis is predicated on the availability and quality of its starting materials. This section details the preparation of the foundational molecules required for both synthetic routes.

3-Bromobenzonitrile

3-Bromobenzonitrile is a crucial starting material for both primary synthetic pathways. It can be synthesized through several methods, with the Sandmeyer reaction of 3-bromoaniline being a common and reliable laboratory-scale approach. Alternatively, direct bromination of benzonitrile can be employed.

Synthesis of 3-Bromobenzonitrile from 3-Bromoaniline (Sandmeyer Reaction)

This classical method involves the diazotization of 3-bromoaniline followed by cyanation.

Caption: The Sandmeyer reaction for the synthesis of 3-Bromobenzonitrile from 3-Bromoaniline.

Experimental Protocol: Synthesis of 3-Bromobenzonitrile from 3-Bromoaniline

-

Diazotization:

-

In a flask equipped with a mechanical stirrer, dissolve 3-bromoaniline in an aqueous solution of hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

An effervescence will be observed as nitrogen gas is evolved.

-

After the addition is complete, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the 3-bromobenzonitrile with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or recrystallization.

-

Cyclobutanone

Cyclobutanone is a key reactant in the Grignard/Ritter pathway. A common laboratory synthesis starts from diethyl malonate and 1,3-dibromopropane to form diethyl cyclobutane-1,1-dicarboxylate, which is then hydrolyzed and decarboxylated.[1][2][3]

Synthesis of Cyclobutanone from Diethyl Malonate

Caption: Synthetic pathway to Cyclobutanone starting from Diethyl Malonate.

Experimental Protocol: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate [1]

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl malonate to the sodium ethoxide solution with stirring.

-

Slowly add 1,3-dibromopropane to the reaction mixture.

-

Reflux the mixture for several hours to ensure complete reaction.

-

After cooling, remove the ethanol by distillation.

-